molecular formula C19H22N2O4 B101345 Diethyl 5,5'-methylenedianthranilate CAS No. 15403-44-8

Diethyl 5,5'-methylenedianthranilate

Cat. No.: B101345
CAS No.: 15403-44-8
M. Wt: 342.4 g/mol
InChI Key: HQNXNKDEVVRPSA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 5,5’-methylenedianthranilate can be synthesized through a series of chemical reactions involving the condensation of 3,3’-methylenebis (6-aminobenzoic acid) with diethyl carbonate . The reaction typically requires a catalyst such as sodium ethoxide and is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In industrial settings, the production of diethyl 5,5’-methylenedianthranilate involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Diethyl 5,5’-methylenedianthranilate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, amines, polar aprotic solvents.

Major Products Formed

Mechanism of Action

The mechanism of action of diethyl 5,5’-methylenedianthranilate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit the activity of proteases, leading to reduced protein degradation and altered cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 3,3’-methylenebis (6-aminobenzoate)
  • 3,3’-Methylenebis [6-aminobenzoic acid] diethyl ester
  • 3,3’-Di (ethoxycarbonyl)-4,4’-diaminodiphenylmethane

Uniqueness

Diethyl 5,5’-methylenedianthranilate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .

Properties

IUPAC Name

ethyl 2-amino-5-[(4-amino-3-ethoxycarbonylphenyl)methyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-3-24-18(22)14-10-12(5-7-16(14)20)9-13-6-8-17(21)15(11-13)19(23)25-4-2/h5-8,10-11H,3-4,9,20-21H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNXNKDEVVRPSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)N)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40165521
Record name Diethyl 5,5'-methylenedianthranilate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15403-44-8
Record name Benzoic acid, 3,3′-methylenebis[6-amino-, diethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15403-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 5,5'-methylenedianthranilate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 5,5'-methylenedianthranilate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40165521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 5,5'-methylenedianthranilate
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